Vitexin rhamnoside
Description
Contextualizing Flavonoid Glycosides in Natural Product Discovery
Flavonoid glycosides represent a vast and important class of secondary metabolites widely distributed in the plant kingdom ontosight.aiphytopharmajournal.com. Their discovery and investigation are central to natural product research, offering a rich source of compounds with potential therapeutic applications. These compounds have historically been integral to traditional medicine systems worldwide, valued for their perceived health-promoting properties phytopharmajournal.comcaringsunshine.com. The inherent complexity and diversity of flavonoid glycoside structures contribute to a wide spectrum of biological activities, making them attractive targets for scientific validation and the development of novel pharmaceuticals and nutraceuticals ontosight.aiphytopharmajournal.com. Vitexin (B1683572) rhamnoside, as a prominent example, exemplifies this significance, contributing to the pharmacological profile of many well-known medicinal herbs caringsunshine.comsigmaaldrich.complantaanalytica.comnih.govresearchgate.netbioscience.co.ukresearchgate.net.
Chemical Classification and Core Structural Features of Vitexin Rhamnoside
This compound is chemically classified as a flavonoid glycoside ontosight.aiphytopharmajournal.combioscience.co.ukmedchemexpress.comontosight.aiselleckchem.comscbt.combiosynth.com. More specifically, it is recognized as an 8-C-glycosyl-apigenin-rhamnoside ontosight.airesearchgate.netfoodb.cawikipedia.org. Its structure is derived from vitexin, which is apigenin-8-C-glucoside, with an additional alpha-L-rhamnosyl residue attached at the 2''-position of the glucose moiety, leading to the common designation of vitexin-2''-O-rhamnoside ontosight.aiplantaanalytica.comontosight.aiscbt.com. The compound's molecular formula is C₂₇H₃₀O₁₄, and it has a molecular weight of approximately 578.5 g/mol bioscience.co.ukmedchemexpress.comscbt.comfoodb.canih.gov. The presence of these sugar moieties, glucose and rhamnose, enhances its water solubility, a crucial factor for its bioavailability and potential pharmacological effects ontosight.ai. This compound belongs to the broader category of flavonoid 8-c-glycosides foodb.ca.
Historical Trajectory and Current Research Landscape of this compound Investigations
Historically, plants rich in vitexin, such as hawthorn (Crataegus species), passionflower (Passiflora incarnata), and chaste tree (Vitex agnus-castus), have been utilized for centuries in various traditional medicine systems caringsunshine.com. Hawthorn, in particular, has a long-standing history of use in both European and Chinese traditional medicine for its purported benefits on cardiovascular health and general well-being, with its flavonoid content, including vitexin and its glycosylated derivatives like this compound, being central to these applications researchgate.net.
The current research landscape for this compound is dynamic, focusing on elucidating its extensive biological activities and potential therapeutic applications. Studies have demonstrated its potent antioxidant properties, attributed to its ability to scavenge free radicals and protect cells from oxidative damage ontosight.aiphytopharmajournal.comnih.govmedchemexpress.comontosight.aiselleckchem.comnih.gov. Furthermore, it exhibits significant anti-inflammatory effects, which may play a role in mitigating chronic inflammatory diseases ontosight.aiphytopharmajournal.comontosight.ainih.gov. Research also highlights its potential cardiovascular protective effects, with studies investigating its role in supporting cardiovascular function and protecting against cardiac injury ontosight.aiplantaanalytica.comnih.govresearchgate.netbioscience.co.ukresearchgate.netselleckchem.com. Beyond these areas, this compound is being explored for its neuroprotective capabilities, anti-cancer properties, and its ability to enhance immune function ontosight.aiphytopharmajournal.commedchemexpress.comontosight.aibiosynth.comnih.govnih.gov. Ongoing research continues to focus on its extraction, purification methods, pharmacokinetics, and bioavailability to fully understand and harness its potential in clinical and nutraceutical contexts ontosight.aibiosynth.com.
Plants Containing this compound
This compound has been identified in a variety of plant species, many of which have a history of medicinal use.
| Plant Species | Common Name | Part Used (if specified) | References |
| Crataegus pinnatifida | Hawthorn | Leaves, Fruit | sigmaaldrich.complantaanalytica.comnih.govresearchgate.netbioscience.co.ukresearchgate.netresearchgate.net |
| Crataegus laevigata | Hawthorn | Fruit | hc-sc.gc.ca |
| Crataegus orientalis | Hawthorn | - | nih.gov |
| Crataegus laciniata | Hawthorn | - | nih.gov |
| Vitex agnus-castus | Chaste Tree | - | caringsunshine.com |
| Passiflora incarnata | Passionflower | - | caringsunshine.com |
| Phyllostachys nigra | Bamboo | Leaves | wikipedia.org |
| Pennisetum millet | Pearl Millet | - | wikipedia.org |
| Oat | Oat | - | foodb.ca |
| Soy bean | Soybean | - | foodb.ca |
| Abrus precatorius | - | Leaves | researchgate.net |
| Parkinsonia aculeate | - | Leaves | researchgate.net |
| Ficus deltoidea | - | Leaves | researchgate.net |
| Alysicarpus monilifer | - | Leaves | researchgate.net |
| Pteris vittata | Fern | - | bioone.org |
| Pteris cretica | Fern | - | bioone.org |
| Trichomanes venosum | Fern | - | bioone.org |
| Vitex negundo | - | Roots | researchgate.net |
Compound Names Mentioned:
this compound
Vitexin-2''-O-rhamnoside
Vitexin
Apigenin-8-C-glucoside
Vitexin-4'-O-alpha-L-Rhamnopyranoside
Vitexin 4'-rhamnoside
2-(4-((6-Deoxy-alpha-L-mannopyranosyl)oxy)phenyl)-8-beta-D-glucopyranosyl-5,7-dihydroxy-4H-benzopyran-4-one
8-glycosyl-apigenin-rhamnoside
Vitexin-4'-Rhamnoside
Vitexin-2-O-rhamnoside
2''-O-Rhamnosylvitexin
Vitexin-4''-O-glucoside
Vitexin-2''-O-glucoside
Isovitexin-2''-O-rhamnoside
Luteolinidin 5–O-glucoside
8-C-rhamnosylluteolin 7-O-rhamnoside
3-C-(690-acetyl-b– cellobiosyl)-apigenin
6-C-b–cellobiosyl-isoscutellarein-8-methyl ether
Quercetin 3-O-glucuronide
Apigenin 8-C-glucoside
Vitexin 7-O-rhamnoside
Vitexin 7-O-glucoside
Quercetin
Kaempferol
Leucocyanidin
Leucodelphinidin
3-C-(690-acetyl-cellobiosyl)-apigenin
Apigenin 8-C-glucoside 20-O-xylosides
Shanyenoside A
Structure
2D Structure
Properties
IUPAC Name |
5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-9-19(32)21(34)24(37)27(38-9)39-11-4-2-10(3-5-11)15-7-14(31)17-12(29)6-13(30)18(25(17)40-15)26-23(36)22(35)20(33)16(8-28)41-26/h2-7,9,16,19-24,26-30,32-37H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIBNXKQZAUBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32426-34-9 | |
| Record name | Vitexin, 4′-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32426-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]-8-β-D-glucopyranosyl-5,7-dihydroxy-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vitexin 4'-O-alpha-L-Rhamnopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Phytochemical Sourcing and Occurrence of Vitexin Rhamnoside
Distribution Across Botanical Genera and Plant Families
The distribution of vitexin (B1683572) rhamnoside is widespread, having been identified in numerous plant families. Its presence is particularly well-documented in the Rosaceae, Passifloraceae, and Poaceae families, among others.
The genus Crataegus, commonly known as hawthorn, is a prominent and extensively studied source of vitexin rhamnoside. caringsunshine.compatsnap.com This compound is considered one of the main flavonoid glycosides in the leaves of species like Crataegus pinnatifida. nih.gov Research has identified vitexin-2”-O-rhamnoside and its related compound, vitexin, as abundant phenolic compounds in the leaves of various hawthorn genotypes. tandfonline.com
Studies have quantified its presence across different species. For instance, in an analysis of 15 Iranian hawthorn species, Crataegus pseudoheterophylla showed the highest fruit content of vitexin 2-O-rhamnoside at 0.17 mg/g dry weight, though the compound was not detected in most other species studied. mdpi.com In contrast, research on Chinese Crataegus genotypes found that vitexin 2”-O-rhamnoside was a main flavonoid in the leaves, with concentrations in C. pinnatifida leaves ranging from 4.48 to 5.61 mg/g. tandfonline.commdpi.com Another study noted that the cormus of Crataegus monogyna collected during its flowering stage had the highest flavonoid content, calculated based on vitexin 2"-O-rhamnoside. sciprofiles.com The compound has also been identified in Crataegus laevigata (C. oxyacantha). gailfaithedwards.comresearchgate.net
Table 1: Occurrence of this compound in Crataegus Species
| Species | Plant Part | Finding | Citation(s) |
|---|---|---|---|
| Crataegus pseudoheterophylla | Fruit | Highest content (0.17 mg/g dw) among 15 species studied. | mdpi.com |
| Crataegus pinnatifida | Leaves | A main flavonoid, with concentrations from 4.48 to 5.61 mg/g. | mdpi.com |
| Crataegus monogyna | Cormus | Highest flavonoid content among three species studied. | sciprofiles.com |
| Crataegus spp. | Leaves | One of the most abundant phenolic compounds. | tandfonline.com |
| Crataegus laevigata (C. oxyacantha) | General | Contains vitexin-4′-rhamnoside. | gailfaithedwards.com |
This compound is also a known constituent of the Passiflora (passionflower) genus within the Passifloraceae family. caringsunshine.comcaymanchem.comwikipedia.org C-glycosylated flavonoids are among the most frequently cited chemical constituents in this genus. academicjournals.org
Research has quantified the compound in several species. A validated HPLC method found that the vitexin-2''-O-rhamnoside content was highest in the lyophilized aqueous extract of P. foetida leaves (7.21%), followed by P. setacea (3.66%), and P. alata (2.89%). academicjournals.org Vitexin-2”-O-rhamnoside has also been observed in the leaf extracts of P. alata in other studies. bibliomed.org While vitexin and isovitexin (B1672635) are commonly found, their glycoside derivatives like this compound contribute to the diverse flavonoid profile of the genus. bio-norm.comphcogj.com
Information regarding the widespread presence of this compound in the Lamiaceae (mint) family is less documented in the reviewed literature.
Beyond Crataegus and Passiflora, this compound and its parent compound vitexin have been identified in a wide array of other plants.
Vitex agnus-castus : The chaste tree is a known source of vitexin, and flavonoid compounds isolated from Vitex species include derivatives like Vitexin 2''-O-(4'''-O-acetyl)rhamnoside. caringsunshine.comwikipedia.orginvivochem.net
Phyllostachys nigra : The leaves of black bamboo contain vitexin and other flavone (B191248) C-glycosides. caymanchem.compatsnap.comwikipedia.orgresearchgate.net
Pennisetum millet : Pearl millet is another source of vitexin. caymanchem.comwikipedia.org Phenolic analysis of millet has identified various apigenin (B1666066) glycosides. nih.gov
Fagopyrum esculentum : Common buckwheat contains a variety of flavonoids, including vitexin and isovitexin. mdpi.comnih.gov Vitexin-4'-rhamnoside is a flavonoid glycoside derived from certain types of buckwheat. cymitquimica.com
Illicium verum : Star anise is known to contain various flavonoids, and vitexin-2''-O-rhamnoside is listed as a compound found in the plant. extrasynthese.comresearchgate.net A computational study evaluated phytoconstituents from this plant for potential therapeutic activity. nih.gov
Avena sativa : Wild green oats are reported to contain vitexin. lifeextension.com
Prosopis farcta : The Syrian mesquite, belonging to the Fabaceae family, has been found to contain vitexin-2”-O-rhamnoside.
Table 2: this compound and Vitexin in Diverse Botanical Sources
| Plant Species | Common Name | Family | Compound(s) Identified | Citation(s) |
|---|---|---|---|---|
| Vitex agnus-castus | Chaste Tree | Lamiaceae | Vitexin, Vitexin 2''-O-(4'''-O-acetyl)rhamnoside | caringsunshine.comwikipedia.orginvivochem.net |
| Phyllostachys nigra | Black Bamboo | Poaceae | Vitexin | caymanchem.compatsnap.comwikipedia.org |
| Pennisetum millet | Pearl Millet | Poaceae | Vitexin | caymanchem.comwikipedia.orgnih.gov |
| Fagopyrum esculentum | Common Buckwheat | Polygonaceae | Vitexin, Vitexin-4'-rhamnoside | mdpi.comnih.govcymitquimica.com |
| Illicium verum | Star Anise | Schisandraceae | Vitexin-2''-O-rhamnoside | extrasynthese.com |
| Avena sativa | Oat | Poaceae | Vitexin | lifeextension.com |
Intraspecies and Inter-tissue Accumulation Patterns
The concentration of this compound can vary significantly not only between different species but also within a single species and across different tissues of the same plant.
In Crataegus, the amount of phenolic compounds is significantly influenced by both the species and the type of plant organ. tandfonline.com For example, vitexin 2”-O-rhamnoside was identified as one of the most abundant phenolics in hawthorn leaves, while chlorogenic acid, hyperoside (B192233), and rutin (B1680289) were more dominant in the flowers of most genotypes. tandfonline.com Similarly, a study on Fagopyrum esculentum found that while six flavonoids, including vitexin, were present in the hulls, only rutin and isovitexin were found in the seeds. nih.gov Furthermore, the rutin content was much higher in the flowers than in the stems and leaves. nih.gov
In the genus Passiflora, qualitative and quantitative differences in C-glycosylated flavonoids have been reported among various species. academicjournals.org An analysis of Passiflora alata showed the presence of vitexin-2"-O-rhamnoside in the aqueous extracts of the leaves, but it was also detected in the pulp and endocarp. researchgate.net
Environmental and Developmental Influences on Secondary Metabolite Production
The production of secondary metabolites like this compound is not static and can be influenced by a range of external and internal factors. Preharvest environmental conditions are key factors that can impact the chemical compositions of phenolic compounds in hawthorn leaves and flowers. tandfonline.com An investigation into different extraction methods for Crataegus monogyna was proposed as a way to screen plant materials collected in different environmental conditions to evaluate productivity and identify the best ecological conditions for cultivation. nih.gov
The developmental stage of the plant also plays a crucial role. For instance, the cormus of Crataegus monogyna harvested at the flowering stage of the plant was found to have the highest content of flavonoids. sciprofiles.com The quantitative and qualitative composition of flavonoids in buckwheat also varies depending on the variety, phase, and growth conditions of the plant. nih.gov
Advanced Methodologies for Extraction and Isolation of Vitexin Rhamnoside
Comparative Analysis of Conventional Extraction Techniques
Conventional extraction methods, while established, often present limitations such as long extraction times, high solvent consumption, and potential degradation of thermolabile compounds.
Principles and Efficiencies of Maceration
Maceration involves steeping plant material in a solvent at ambient temperature for an extended period. The principle relies on the diffusion of soluble compounds from the plant matrix into the solvent. While it is a simple and low-cost technique, its efficiency in extracting compounds like vitexin (B1683572) rhamnoside can be limited due to slow mass transfer rates, especially for less polar compounds or those embedded deep within the plant matrix researchgate.netjst.go.jp. Research indicates that maceration requires significant time for extraction, with efficiency depending on the compound being extracted researchgate.net.
Applications and Limitations of Soxhlet Extraction
Soxhlet extraction is a continuous extraction process where the solvent is repeatedly vaporized, condensed, and percolated through the plant material. This method offers higher extraction efficiency compared to simple maceration by ensuring continuous contact between fresh solvent and the plant material. However, it is characterized by prolonged extraction times and the use of relatively large volumes of solvent jst.go.jpmdpi.com. A significant drawback is the potential for thermal degradation of heat-sensitive compounds due to the continuous heating cycle, making it less suitable for thermolabile phytochemicals jst.go.jpjst.go.jp. Studies comparing Soxhlet extraction with non-conventional techniques have shown that Soxhlet extraction can yield comparatively lower extract amounts for compounds like vitexin rhamnoside and hyperoside (B192233) from hawthorn researchgate.netjst.go.jp. It is also considered less environmentally friendly due to the heating of flammable organic solvents, potentially leading to toxic fume emissions jst.go.jp.
Innovations in Green Extraction Technologies
Green extraction technologies aim to improve efficiency, reduce environmental impact, and minimize the use of hazardous solvents and energy. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are prominent examples.
Ultrasound-Assisted Extraction (UAE) Parameters and Optimization
Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, leading to cell disruption, enhanced solvent penetration, and increased mass transfer rates jst.go.jpmdpi.com. This method significantly reduces extraction time and solvent consumption compared to conventional techniques jst.go.jpmdpi.com.
Optimization of UAE for this compound typically involves parameters such as solvent composition (e.g., ethanol-water mixtures), ultrasonic power, extraction time, temperature, and liquid-to-solid ratio jst.go.jpmdpi.comresearchgate.netnih.gov. For instance, studies on Crataegus pinnatifida leaves optimized UAE conditions using a Box-Behnken design, achieving high yields of vitexin-2″-O-rhamnoside (VR) with parameters like 41 °C, 31 minutes, a liquid-to-solid ratio of 15, and 39% ethanol (B145695) researchgate.net. Another study optimized UAE for Crataegus monogyna using 50% ethanol for 30 minutes at room temperature, demonstrating high extraction efficiency researchgate.net. The use of surfactants like alkyl polyglycosides (APGs) has also been explored to enhance UAE efficiency for compounds like vitexin and vitexin-2″-O-rhamnoside, showing good recovery rates nih.govmdpi.com.
Table 1: Optimized UAE Parameters for this compound Extraction
| Plant Material | Solvent System | Temperature (°C) | Time (min) | Liquid-to-Solid Ratio | Ultrasonic Power | Yield (mg/g) (VR) | Reference |
| Crataegus pinnatifida | 39% Ethanol | 41 | 31 | 15 | Not specified | 4.37 | researchgate.net |
| Crataegus monogyna | 50% Ethanol | Room Temp. | 30 | Not specified | Not specified | Not specified | researchgate.net |
| Crataegus pinnatifida | 80% Methanol (B129727) (pH 4.25) | 45 | 25 | 1:5 | 47% Amplitude | Not specified | researchgate.net |
Microwave-Assisted Extraction (MAE) Considerations
Microwave-assisted extraction (MAE) utilizes microwave energy to rapidly heat the solvent and plant matrix, promoting efficient extraction through dielectric heating and molecular friction jst.go.jpjst.go.jp. MAE offers significant advantages in terms of reduced extraction time and solvent usage compared to conventional methods jst.go.jpjst.go.jp. It is particularly effective for extracting polar compounds due to the interaction of microwaves with polar molecules jst.go.jp.
Research indicates that MAE protocols can achieve high extraction efficiency for this compound, often surpassing conventional methods researchgate.netnih.gov. For instance, an optimized microwave protocol for Crataegus monogyna achieved the highest extraction efficiency with high reproducibility researchgate.netresearchgate.net. Studies have explored various parameters for MAE, including microwave power, extraction time, temperature, and solvent composition researchgate.netnih.govmdpi.com. Optimal conditions for MAE of polyphenols from Crataegus monogyna have been reported using 50% ethanol at 60 °C for 10 minutes nih.gov. Another study on Syzygium nervosum fruits for a different flavonoid (DMC) found optimal MAE conditions at 350 W for 38 minutes with a 1:35 g/mL sample-to-solvent ratio mdpi.com. However, a consideration for MAE is the potential for thermal degradation of heat-sensitive compounds if parameters are not carefully controlled jst.go.jp.
Table 2: MAE Parameters and Yields for Flavonoid Extraction
| Plant Material | Solvent System | Microwave Power (W) | Time (min) | Temperature (°C) | Sample:Solvent Ratio | Yield (mg/g) (Flavonoids) | Reference |
| Crataegus monogyna | 50% Ethanol | Not specified | 10 | 60 | 1:20 g/mL | Not specified | nih.gov |
| Syzygium nervosum | Ethanol | 350 | 38 | Not specified | 1:35 g/mL | 1409 µg/g (DMC) | mdpi.com |
| Crataegus pinnatifida | 50% Ethanol | 600 | 20 | 70 | Not specified | Not specified | researchgate.net |
Strategic Optimization of Solvent Systems for Selective Extraction
The choice of solvent system is paramount for the efficient and selective extraction of this compound. Solvent polarity, miscibility with water, and ability to disrupt plant cell walls play crucial roles mdpi.comscirp.org.
Methanol and ethanol, often in aqueous mixtures, are commonly employed solvents for extracting flavonoids like this compound mdpi.comscirp.orgmdpi.com. Studies have indicated that methanol systems can extract higher amounts of vitexin compared to ethanol or acetonitrile (B52724) systems scirp.orgscirp.org. The ratio of water to alcohol significantly influences extraction yield, with intermediate concentrations (e.g., 40-70% alcohol) often proving optimal mdpi.comscirp.orgmdpi.com. For instance, a methanol-water system (40% methanol, containing 0.5% acetic acid) was found to be the most effective for vitexin extraction from Prosopis farcta leaves, yielding 0.554 mg/g dry weight scirp.orgscirp.org. Acetic acid or other acidic components can sometimes aid in the extraction by facilitating hydrolysis of glycosidic bonds or altering the polarity of the solvent system scirp.org.
The use of deep eutectic solvents (DES) and other green solvents is also an emerging area for optimizing selective extraction, offering potential for reduced toxicity and improved efficiency mdpi.com.
Table 3: Solvent System Optimization for Vitexin Extraction
| Plant Material | Solvent System | Yield (mg/g DW) | Notes | Reference |
| Prosopis farcta | Methanol-water (40%, 0.5% acetic acid) | 0.554 | Best solvent system among those tested. | scirp.orgscirp.org |
| Prosopis farcta | 70% Ethanol | Not specified | Optimized solvent for phenolic compounds in other studies. | scirp.orgscirp.org |
| Prosopis farcta | 58% Acetonitrile | Not specified | Optimized solvent for phenolic compounds in other studies. | scirp.orgscirp.org |
| Crataegus monogyna | 50% Ethanol | Not specified | Higher concentration of polyphenols compared to 96% ethanol. | researchgate.net |
| Crataegus monogyna | 96% Ethanol | Not specified | Lower concentration of polyphenols compared to 50% ethanol. | researchgate.net |
| Crataegus pinnatifida | 80% Methanol (pH 4.25) | Not specified | Optimized UAE solvent system. | researchgate.net |
Enzymatic and Genetic Aspects of Vitexin Rhamnoside Biosynthesis
Overview of Flavonoid Biosynthetic Pathways
The biosynthesis of vitexin (B1683572) rhamnoside originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. wikipedia.orgnih.gov This pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. wikipedia.orgmdpi.com The first committed step specific to flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. wikipedia.orgfrontiersin.org
Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) naringenin. nih.gov Naringenin serves as a critical branch-point intermediate for various flavonoid classes. mdpi.com To form the apigenin (B1666066) backbone of vitexin, naringenin is oxidized by a flavone (B191248) synthase (FNS) to produce apigenin. mdpi.commdpi.com
The biosynthesis of C-glycosylflavones like vitexin diverges from the pathway for O-glycosides. Instead of direct glycosylation of the flavone, the flavanone intermediate (naringenin) is first hydroxylated at the C-2 position by a flavanone 2-hydroxylase (F2H) to form 2-hydroxynaringenin. mdpi.com This 2-hydroxyflavanone (B13135356) exists in equilibrium with its open-ring dibenzoylmethane (B1670423) form, which is the actual substrate for C-glycosylation. mdpi.comwhiterose.ac.uk A C-glycosyltransferase (CGT) then attaches a glucose moiety to the C-8 position of the apigenin aglycone, forming vitexin (apigenin-8-C-glucoside). thieme-connect.com The final step in the formation of vitexin rhamnoside is the attachment of a rhamnose sugar to the 2"-hydroxyl group of the C-linked glucose on vitexin, a reaction catalyzed by a specific UDP-rhamnosyltransferase. genome.jp
Characterization of C-Glycosyltransferase Enzymes Involved in Biosynthesis
The key enzymatic steps leading to this compound involve two distinct types of glycosyltransferases: a C-glycosyltransferase (CGT) and an O-glycosyltransferase (OGT).
C-Glycosyltransferases (CGTs): The formation of the carbon-carbon bond between the glucose and the flavonoid skeleton is a unique reaction catalyzed by CGTs. These enzymes belong to the GT1 family of glycosyltransferases. nih.gov Research has shown that CGTs specifically act on 2-hydroxyflavanones rather than the flavones themselves. mdpi.comsemanticscholar.org For instance, an enzyme preparation from buckwheat (Fagopyrum esculentum) seedlings was found to catalyze the transfer of glucose from UDP-glucose to 2,4′,5,7-tetrahydroxyflavanone (2-hydroxynaringenin) to form vitexin. semanticscholar.org This demonstrates that C-glucosylation occurs at the flavanone stage, prior to the dehydration that forms the final flavone structure. mdpi.comwhiterose.ac.uk These enzymes are crucial in determining the specific C-glycosylation pattern (e.g., at the C-6 or C-8 position).
O-Glycosyltransferases (Rhamnosyltransferases): Following C-glycosylation, the vitexin molecule undergoes O-glycosylation to yield this compound. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), specifically a flavonol-3-O-glucoside L-rhamnosyltransferase or a similar enzyme that can act on the C-linked glucose. wikipedia.org These enzymes transfer a rhamnosyl group from an activated sugar donor, UDP-L-rhamnose, to a hydroxyl group on the C-linked glucose of vitexin, typically at the 2" position to form vitexin 2"-O-rhamnoside. genome.jpphytopharmajournal.com The characterization of UGTs from various plants has revealed that they often exhibit high substrate and regiospecificity, ensuring the precise formation of complex glycosides like this compound. acs.orgoup.com
Bioconversion Pathways from Apigenin Derivatives
Bioconversion offers a promising alternative to chemical synthesis or extraction from plants for producing this compound. This approach utilizes whole microbial cells or purified enzymes to convert precursor molecules, such as apigenin, into the desired final product.
The direct C-glycosylation of apigenin is enzymatically challenging. Therefore, bioconversion strategies typically mirror the natural biosynthetic pathway. A potential pathway would involve a two-step enzymatic reaction starting from apigenin. First, apigenin would need to be converted to its flavanone precursor, naringenin, which is not a straightforward reaction. A more feasible approach starts with naringenin.
A more direct bioconversion route starts with vitexin, which can be produced from naringenin in engineered microbes or obtained from natural sources. nih.gov Vitexin can then be converted to this compound using a specific rhamnosyltransferase. Several studies have successfully demonstrated the enzymatic glycosylation of vitexin to produce novel derivatives, highlighting the feasibility of this approach. nih.govrsc.org For example, glycosyltransferases have been used to synthesize vitexin glucosides, and similar enzymatic systems could be adapted for rhamnosylation. nih.govresearchgate.net This biotransformation can be performed using purified enzymes or by employing engineered microorganisms that express the required glycosyltransferase.
Strategies for Enhancing this compound Production through Metabolic Engineering
Metabolic engineering provides a robust platform for enhancing the production of valuable plant secondary metabolites like this compound in either their native plant producers or in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov The goal is to manipulate the organism's metabolism to direct the flow of precursors towards the synthesis of the target compound. lbl.gov
Several strategies can be employed to boost this compound yields:
Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the pathway can significantly enhance product formation. frontiersin.org For this compound, this would involve overexpressing the genes for chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 2-hydroxylase (F2H), the specific C-glycosyltransferase (CGT), and the vitexin-specific rhamnosyltransferase.
Increasing Precursor Supply: The availability of precursors such as malonyl-CoA, 4-coumaroyl-CoA, UDP-glucose, and UDP-L-rhamnose is often a limiting factor. frontiersin.org Engineering strategies can focus on upregulating the pathways that produce these essential building blocks. For instance, enhancing the shikimate pathway can increase the supply of phenylalanine and subsequently 4-coumaroyl-CoA. frontiersin.org
Downregulation of Competing Pathways: Metabolic flux can be diverted to competing pathways, reducing the yield of the desired product. Using techniques like RNA interference (RNAi) or CRISPR-Cas9, genes encoding enzymes for competing branches of the flavonoid pathway (e.g., those leading to flavonols or anthocyanins) can be silenced, thereby channeling more precursors towards flavone and this compound synthesis. nih.gov
Heterologous Production in Microorganisms: The entire biosynthetic pathway for this compound can be reconstructed in a microbial host. frontiersin.orgecobees.in This approach offers several advantages, including rapid growth, scalable fermentation processes, and independence from agricultural constraints. proquest.com This involves introducing all the necessary plant genes into the microbe and optimizing their expression to achieve efficient production.
By combining these metabolic engineering strategies, it is possible to develop highly efficient plant or microbial cell factories for the sustainable and large-scale production of this compound. nih.gov
Sophisticated Analytical Techniques for Vitexin Rhamnoside Characterization and Quantification
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatography is a cornerstone for the separation, identification, and quantification of phytocompounds like vitexin (B1683572) rhamnoside. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prominently used techniques due to their high resolution and efficiency.
High-Performance Liquid Chromatography (HPLC) Methodological Development
The development of a robust HPLC method is fundamental for the reliable analysis of vitexin rhamnoside. academicjournals.orgnih.gov This process involves a systematic optimization of various chromatographic parameters to achieve the desired separation from other components in complex samples. academicjournals.org A simple, precise, and rapid HPLC method can be developed and validated for the simultaneous determination of vitexin-2″-O-rhamnoside and other flavonoids. nih.govresearchgate.net
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. wisdomlib.org For this compound, HPLC methods are validated according to established guidelines to confirm their reliability. wisdomlib.orgacademicjournals.org
Linearity : The linearity of an HPLC method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For vitexin-2″-O-rhamnoside, excellent linearity has been demonstrated in several studies, with correlation coefficients (r or r²) consistently exceeding 0.99. wisdomlib.orgacademicjournals.orgnih.gov One method showed a linear range of 0.5 to 100 µg/mL with a correlation coefficient of 0.9925. academicjournals.org Another study established linearity in the range of 4.05–202.50 μg/mL. nih.govresearchgate.netnih.gov
Precision : Precision is assessed by determining the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For vitexin-2″-O-rhamnoside analysis, both intra-day and inter-day precision are evaluated, with RSD values generally falling below the acceptable limit of 5%, indicating high consistency. wisdomlib.orgnih.gov In one study, the RSDs for intra- and inter-day precision were no more than 7.4% and 8.5%, respectively. nih.gov
Accuracy : Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. For vitexin-2″-O-rhamnoside, recovery rates are typically within the range of 85% to 115%. academicjournals.org One study reported an average extraction recovery of 97.9±3.1%, while another noted recovery greater than 95%. academicjournals.orgnih.gov
Detection and Quantification Limits (LOD & LOQ) : The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. A highly sensitive method reported an LOD of 0.02 µg/mL and an LOQ of 0.08 µg/mL for vitexin-2″-O-rhamnoside. wisdomlib.org Another method determined LOD and LOQ to be 100 ng/mL and 200 ng/mL, respectively. academicjournals.orgacademicjournals.org A separate study reported an LOD of 0.6 ng and an LOQ of 2 ng. nih.govresearchgate.netnih.gov
Robustness : Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. academicjournals.org
| Parameter | Finding | Source |
|---|---|---|
| Linearity Range | 0.5 - 100 µg/mL | academicjournals.org |
| Correlation Coefficient (r) | 0.9925 ± 0.0007 | academicjournals.org |
| Linearity Range | 4.05 - 202.50 µg/mL | nih.govresearchgate.netnih.gov |
| Correlation Coefficient (r²) | > 0.998 | nih.govresearchgate.netnih.gov |
| Intra-day Precision (RSD) | < 7.4% | nih.gov |
| Inter-day Precision (RSD) | < 8.5% | nih.gov |
| Intra- & Inter-day Precision (RSD) | < 3% | researchgate.netnih.gov |
| Accuracy (Recovery) | > 95% | academicjournals.org |
| Accuracy (Recovery) | 97.9 ± 3.1% | nih.gov |
| Limit of Detection (LOD) | 100 ng/mL | academicjournals.orgacademicjournals.org |
| Limit of Quantification (LOQ) | 200 ng/mL | academicjournals.orgacademicjournals.org |
| Limit of Detection (LOD) | 0.02 µg/mL | wisdomlib.org |
| Limit of Quantification (LOQ) | 0.08 µg/mL | wisdomlib.org |
The choice of the chromatographic column and its stationary phase is paramount for achieving optimal separation. hawach.com In reversed-phase HPLC, the stationary phase is nonpolar, while the mobile phase is polar. hawach.com
Reversed-Phase C18 Columns : C18 (octadecylsilane) columns are the most common type of reversed-phase columns and are frequently used for the analysis of this compound and other flavonoids. nih.govnih.govresearchgate.net Columns such as the Shim-pack VP-ODS C18 and Diamonsil ODS C18 have been successfully employed. nih.govnih.gov
Phenyl Columns : Phenyl columns, where phenyl groups are bonded to the silica (B1680970) support, offer an alternative selectivity compared to standard C18 phases. academicjournals.orgthermofisher.com This is particularly advantageous for separating aromatic compounds like flavonoids due to potential π-π interactions between the analyte and the stationary phase. thermofisher.com The use of a silica-based phenyl column (e.g., Ascentis-phenyl) has been shown to provide excellent chromatographic resolution and signal symmetry for vitexin-2″-O-rhamnoside, leading to improved LOD and LOQ values. academicjournals.orgacademicjournals.org
The mobile phase composition directly influences the retention and elution of the analyte. For the reversed-phase separation of this compound, the mobile phase typically consists of a mixture of an aqueous solvent and an organic modifier.
Organic Modifiers : Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. academicjournals.org
Aqueous Phase : The aqueous part is often acidified to improve peak shape and resolution. academicjournals.orgnih.gov Common acidifiers include formic acid, acetic acid, or phosphoric acid. academicjournals.orgnih.govnih.gov
Elution Mode : Both isocratic and gradient elution modes are utilized. Isocratic elution uses a constant mobile phase composition, as seen in a method using tetrahydrofuran/acetonitrile/0.05% phosphoric acid solution (20:3:77, v/v/v). researchgate.netnih.gov However, gradient elution, where the mobile phase composition is changed over time, is often preferred for complex samples. academicjournals.orgmdpi.com A typical gradient involves increasing the proportion of the organic solvent (e.g., acetonitrile) over the course of the analysis to elute compounds with increasing hydrophobicity. academicjournals.orgacademicjournals.orgmdpi.com For instance, one method used a gradient of ultrapure water at pH 3.0 (Solvent A) and acetonitrile (Solvent B). academicjournals.orgacademicjournals.org
| Column | Mobile Phase | Elution Mode | Flow Rate | Detection | Source |
|---|---|---|---|---|---|
| Ascentis-phenyl (250 x 4.6 mm, 5 µm) | A: Ultrapure water (pH 3.0); B: Acetonitrile | Gradient | 1.4 mL/min | UV at 340 nm | academicjournals.orgacademicjournals.org |
| Shim-pack VP-ODS C18 (250 x 4.6 mm, 5 µm) | Tetrahydrofuran/acetonitrile/0.05% phosphoric acid (20:3:77, v/v/v) | Isocratic | 1.0 mL/min | UV at 360 nm | researchgate.netnih.gov |
| Diamonsil ODS C18 | Acetonitrile-0.3% formic acid (20:80, v/v) | Isocratic | Not Specified | UV at 270 nm | nih.gov |
| Phenomenex Luna C18 | Not Specified | Not Specified | Not Specified | UV at 338 nm | wisdomlib.org |
UV-Vis detection is the most common method for quantifying this compound after HPLC separation. nih.gov Flavonoids possess chromophores that absorb light in the UV-visible region. agroparistech.fr Vitexin-2″-O-rhamnoside is typically detected at wavelengths between 270 nm and 360 nm. academicjournals.orgnih.govnih.gov A wavelength of 340 nm is often selected for its selectivity. academicjournals.orgacademicjournals.org
A Diode Array Detector (DAD) offers a significant advantage over a standard UV-Vis detector. measurlabs.com While a conventional detector measures absorbance at a single pre-selected wavelength, a DAD scans a range of wavelengths simultaneously. agroparistech.frmeasurlabs.com This allows for the acquisition of the complete UV spectrum for each peak, which aids in peak identification and purity assessment. agroparistech.fr HPLC methods coupled with a DAD are frequently used for the analysis of this compound in plant extracts. academicjournals.orgacademicjournals.orgresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which results in markedly higher efficiency, resolution, and speed. mdpi.com The use of an ACQUITY UPLC BEH C18 column (1.7 µm particle size) has been reported for the analysis of this compound. nih.gov
This technology allows for much faster analysis times without compromising separation quality, making it ideal for high-throughput screening and the analysis of large numbers of samples. mdpi.com For instance, a UHPLC method can separate this compound and other flavonoids with a shorter run time compared to traditional HPLC. bibliomed.org A UHPLC-ESI-MS/MS method was developed for the simultaneous determination of vitexin-2″-O-rhamnoside and other flavonoids in rat plasma, highlighting its sensitivity and speed. nih.gov The gradient system for a UHPLC analysis might combine an aqueous solution with 0.5% formic acid and acetonitrile, with a flow rate of 0.3 ml/min. bibliomed.org
Mass Spectrometry (MS) for Structural Confirmation and Metabolite Profiling
Mass spectrometry has become an indispensable tool for the analysis of this compound due to its high sensitivity and ability to provide detailed structural information.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a Q-TOF mass spectrometer. iowa.gov This combination allows for the confident identification of compounds in complex mixtures. iowa.govnih.gov
In the context of this compound analysis, LC-Q-TOF-MS provides high-resolution mass accuracy, which is critical for differentiating between compounds with similar mass values but different molecular compositions. iowa.gov This technique has been successfully employed for the comprehensive analysis of chemical constituents in herbal medicines, enabling the identification of both known and unknown compounds. researchgate.netmdpi.com The high sensitivity and resolution of UPLC-Q-TOF-MS make it a valuable tool for untargeted metabolomics studies, allowing for the profiling of a wide range of metabolites, including flavonoids like this compound, in various biological samples. nih.govresearchgate.netmdpi.com
Table 1: Application of LC-Q-TOF-MS in Herbal Analysis
| Technique | Application | Key Advantages | Reference |
|---|---|---|---|
| UPLC-Q-TOF-MS | Identification of chemical constituents in Daphne genkwa | High resolution, sensitivity, simplicity, and high throughput | mdpi.com |
| LC-Q-TOF-MS | Characterization of metabolites in untargeted metabolomics | Accurate mass, retention time, and tandem mass spectral fragmentation patterns | nih.gov |
| LC-Q-TOF-MS | Analysis of multi-components in complex herbal matrices | Accurate mass measurements and high resolution for qualitative applications | researchgate.net |
Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for the quantification of this compound in complex biological matrices like rat plasma. nih.govcapes.gov.br This technique utilizes multiple reaction monitoring (MRM) to achieve high specificity and low limits of detection. nih.govoup.com
Several validated LC-MS/MS methods have been developed for the pharmacokinetic studies of this compound. nih.govcapes.gov.brresearchgate.net For instance, a method was developed using a Luna C18 column with isocratic elution and analyzed by mass spectrometry in MRM mode, using the negative ion transition of m/z 577.2→293.0 for this compound. nih.gov This method demonstrated a lower limit of quantitation (LLOQ) of 5 µg/L and was successfully applied to assess the pharmacokinetics and bioavailability of this compound in rats. nih.gov Another study utilized UPLC-ESI-MS/MS for the determination of vitexin-2''-O-rhamnoside in rat plasma, showcasing the rapid, sensitive, and selective nature of this approach. capes.gov.brresearchgate.net
Furthermore, LC-MS/MS methods have been established for the simultaneous determination of this compound along with other flavonoids in biological samples. oup.comnih.gov One such method quantified seven flavonoid compounds, including vitexin-2″-O-rhamnoside, in rat plasma using MRM with an optimal mass transition ion pair of m/z 577.3/413.2. oup.com
Table 2: LC-MS/MS Methods for this compound Quantification
| Technique | Matrix | LLOQ | Mass Transition (m/z) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Rat Plasma | 5 µg/L | 577.2→293.0 (Negative Ion) | nih.gov |
| UPLC-ESI-MS/MS | Rat Plasma | Not Specified | Not Specified | capes.gov.brresearchgate.net |
| LC-MS/MS | Rat Plasma | Not Specified | 577.3/413.2 | oup.com |
| UPLC-ESI-MS/MS | Rat Plasma | 10 ng/mL | Not Specified | nih.gov |
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is a high-resolution mass spectrometry technique that is exceptionally well-suited for the analysis of complex mixtures and the elucidation of isomeric structures. mdpi.comnih.gov Its unparalleled resolving power and mass accuracy, often in the parts per billion (ppb) range, allow for the separation of isobaric and isomeric species that may not be distinguishable by other mass spectrometry methods. mdpi.comyale.edu
While direct applications of FTICR-MS specifically for this compound isomer elucidation were not found in the search results, the technique's capabilities make it highly relevant for this purpose. The high resolution of FTICR-MS can aid in determining the elemental composition of this compound and its isomers with high confidence. copernicus.org It is important to note that without chromatographic separation, FTICR-MS alone primarily provides molecular formulas, and the identification of specific isomers can be challenging due to the existence of multiple stable isomeric forms. copernicus.org However, when coupled with separation techniques and fragmentation analysis, FTICR-MS can provide significant insights into the structural differences between isomers.
Capillary Electrophoresis (CE) in Flavonoid Analysis
Capillary electrophoresis (CE) is a modern separation technique known for its high efficiency, speed, and minimal solvent consumption. oup.com It has been increasingly applied to the analysis of flavonoids in various plant materials, including those containing this compound. oup.comscielo.br
Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully used to separate and quantify vitexin-2"-rhamnoside alongside other flavonoids in Crataegus pinnatifida and common oats. oup.comresearchgate.net In one study, four major flavones, including vitexin-2"-rhamnoside, were baseline separated within 15 minutes using a borax (B76245) buffer. oup.com The method demonstrated a detection limit of 0.35 µg/mL for vitexin-2"-rhamnoside. oup.com Another study utilized CE with a borate (B1201080) buffer to confirm the presence and quantity of vitexin-2-O-rhamnoside in common oats, with contents ranging from 0.04 to 0.18%. researchgate.net The use of borate buffers is common in the CE analysis of flavonoids. scielo.brmdpi.com
Table 3: Capillary Electrophoresis for this compound Analysis
| Technique | Matrix | Buffer | Detection Limit (Vitexin-2"-rhamnoside) | Reference |
|---|---|---|---|---|
| CZE | Crataegus pinnatifida | 50mM borax buffer (pH 8.15) with 15% acetonitrile | 0.35 µg/mL | oup.com |
| CE | Common Oats | Borate buffer | Not Specified | researchgate.net |
| CE | Passiflora species | 50 mmol/l STB (pH 9.5) with 20% MeOH | Not Specified | scielo.br |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of compounds, making it invaluable for the definitive structural assignment of flavonoids like this compound. utexas.eduwikipedia.org Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to elucidate the complete chemical structure. wikipedia.org
¹H-NMR spectroscopy has been used to quantify vitexin-2″-O-rhamnoside in leaf extracts of Crataegus species, with the results validated by HPLC-DAD analysis. researchgate.net The chemical shifts and coupling constants of the protons in the this compound molecule provide information about the substitution pattern of the flavonoid core and the nature and attachment point of the sugar moieties. utexas.edu For instance, the signals for the rhamnose methyl group can help distinguish it from other sugars. utexas.edu The complete assignment of ¹H and ¹³C NMR signals is crucial for unambiguous structure determination and is often achieved through a combination of various NMR experiments. nih.gov
Mechanistic Pharmacology of Vitexin Rhamnoside: Insights from in Vitro and Preclinical in Vivo Models
Molecular Underpinnings of Antioxidant Action
Vitexin (B1683572) rhamnoside exhibits robust antioxidant capabilities through several interconnected mechanisms, primarily involving direct radical scavenging and the enhancement of endogenous antioxidant defense systems.
Direct Free Radical Scavenging Capabilities
Vitexin rhamnoside directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage. Studies indicate its efficacy in scavenging various free radicals, including superoxide (B77818) radicals and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals researchgate.netresearchgate.net. This direct action contributes to a reduction in cellular damage markers such as malondialdehyde (MDA), a key indicator of lipid peroxidation usm.mynih.govresearchgate.net. The C-8 glucoside moiety present in this compound is believed to enhance its radical scavenging potential by reducing its bond dissociation enthalpy usm.mynih.gov. The stable radical order of vitexin has been reported as 4'-OH > 7-OH N > 5-OH, contributing to its potent antioxidant activity nih.gov.
Table 1: Direct Antioxidant Activity of this compound
| Marker/Radical Scavenged | Observed Effect | Reference(s) |
| Reactive Oxygen Species (ROS) | Direct scavenging, reduction of intracellular ROS | researchgate.netresearchgate.netusm.mynih.govresearchgate.netresearchgate.netpatsnap.com |
| Malondialdehyde (MDA) | Reduction in levels | usm.mynih.govresearchgate.net |
| Superoxide Radicals | Inhibition (e.g., ~70% at 100 µg/mL) | researchgate.netresearchgate.net |
| DPPH Radicals | Inhibition (e.g., ~60% at 100 µg/mL) | researchgate.netresearchgate.net |
| Free Radicals | Potent scavenging activity | researchgate.netpatsnap.com |
Regulation of Endogenous Antioxidant Defense Systems
Beyond direct scavenging, this compound significantly bolsters the body's intrinsic antioxidant defense mechanisms. It has been shown to increase the activity and expression of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1) researchgate.netusm.mynih.govresearchgate.netnih.gov. These enzymes play critical roles in detoxifying harmful reactive species. For instance, SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, which is then further broken down by CAT and GPx into water and oxygen mdpi.commdpi.comexplorationpub.com. Studies have demonstrated that this compound treatment can improve the levels of these enzymes, thereby reinforcing cellular protection against oxidative damage nih.govnih.gov.
Table 2: Regulation of Endogenous Antioxidant Enzymes by this compound
| Antioxidant Enzyme | Observed Effect | Reference(s) |
| Superoxide Dismutase (SOD) | Increased activity and expression | researchgate.netusm.mynih.govresearchgate.netnih.gov |
| Catalase (CAT) | Increased activity and expression | researchgate.netusm.mynih.govresearchgate.netnih.gov |
| Glutathione Peroxidase (GPx) | Increased activity and expression | researchgate.netusm.mynih.govnih.gov |
| Heme Oxygenase-1 (HO-1) | Increased activity and expression | usm.mynih.govnih.gov |
| Glutathione Reductase (GR) | Increased activity | usm.mynih.gov |
| Glutathione S-transferase (GST) | Improved levels | usm.my |
| Glutathione (GSH) | Improved levels | usm.my |
Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
A crucial mechanism underlying this compound's antioxidant and cytoprotective effects is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway usm.myresearchgate.netnih.govphytopharmajournal.comresearchgate.netplos.orgmdpi.com. Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes like HO-1 and SOD researchgate.netplos.org. Studies have shown that this compound treatment leads to increased Nrf2 expression and activation of the Nrf2/ARE signaling pathway, which in turn upregulates antioxidant defenses nih.govresearchgate.netplos.org. The protective effects of this compound have been shown to be abolished in Nrf2-deficient models, underscoring the critical role of this pathway plos.org. Furthermore, this pathway is often linked with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which this compound can also modulate phytopharmajournal.comresearchgate.net.
Table 3: this compound and the Nrf2 Pathway
| Pathway Component/Target | Observed Effect | Reference(s) |
| Nrf2 | Activation, increased expression, nuclear translocation | usm.myresearchgate.netnih.govphytopharmajournal.comresearchgate.netplos.orgmdpi.com |
| Nrf2/ARE Pathway | Activation | researchgate.netplos.org |
| HO-1 | Upregulation of expression/activity (downstream of Nrf2) | usm.mynih.govresearchgate.netplos.org |
| SOD | Upregulation of expression (downstream of Nrf2) | researchgate.net |
| MAPK Signaling | Activation (often linked to Nrf2 activation) | phytopharmajournal.comresearchgate.net |
Inhibition of Oxidative Stress-Induced Cellular Apoptosis and Damage
This compound effectively protects cells from apoptosis and damage induced by oxidative stress. It achieves this by modulating key signaling pathways that control cell survival and death usm.mynih.govphytopharmajournal.com. Specifically, this compound can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Brain-Derived Neurotrophic Factor (BDNF) usm.mynih.govphytopharmajournal.commedchemexpress.com. Concurrently, it downregulates the expression of pro-apoptotic proteins, including caspases, Bax, and Bad usm.mynih.govphytopharmajournal.com. This balance shift favors cell survival and mitigates the cellular damage caused by oxidative insults phytopharmajournal.comresearchgate.netresearchgate.net. For example, this compound has demonstrated protection against hydrogen peroxide (H₂O₂)-mediated oxidative stress and apoptosis in various cell types researchgate.netresearchgate.netresearchgate.net. It also prevents the increase in markers of cellular damage such as MDA and ROS researchgate.netusm.mynih.gov.
Table 4: Inhibition of Oxidative Stress-Induced Apoptosis and Damage by this compound
| Cellular Process/Marker | Observed Effect | Reference(s) |
| Apoptosis | Inhibition, promotion of cell survival | usm.mynih.govphytopharmajournal.comresearchgate.netmedchemexpress.comresearchgate.net |
| PI3K/Akt Pathway | Activation, leading to increased anti-apoptotic protein release | usm.mynih.govphytopharmajournal.commedchemexpress.com |
| Anti-apoptotic Proteins | Upregulation (e.g., Bcl-2, BDNF) | usm.mynih.govphytopharmajournal.com |
| Pro-apoptotic Proteins | Downregulation (e.g., Caspases, Bax, Bad) | usm.mynih.govphytopharmajournal.com |
| Cellular Damage | Inhibition of oxidative stress-mediated damage, protection against H₂O₂ toxicity | researchgate.netphytopharmajournal.comresearchgate.netresearchgate.net |
Immunomodulatory and Anti-inflammatory Pathways
This compound also exerts significant immunomodulatory and anti-inflammatory effects by suppressing key pro-inflammatory mediators and signaling pathways.
Suppression of Pro-inflammatory Cytokine Networks
This compound effectively modulates the immune response by downregulating the production of pro-inflammatory cytokines, which are central to the inflammatory cascade usm.myresearchgate.netpatsnap.comnih.govphytopharmajournal.commdpi.comresearchgate.netnih.govnih.govmdpi.compensoft.net. It has been shown to significantly inhibit the expression and release of critical cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) usm.myresearchgate.netpatsnap.comnih.govphytopharmajournal.comresearchgate.netmdpi.comresearchgate.netnih.govnih.govmdpi.com. Additionally, it can suppress Interleukin-17 (IL-17) and Interleukin-17A (IL-17A) researchgate.netresearchgate.netnih.gov. These effects are often mediated through the inhibition of signaling pathways like Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression usm.mypatsnap.comnih.govphytopharmajournal.com. This compound has also been observed to reduce other inflammatory mediators such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMPs) phytopharmajournal.commdpi.comresearchgate.net. In models of inflammatory conditions like arthritis and acute lung injury, this compound treatment led to a marked reduction in these pro-inflammatory cytokines, highlighting its therapeutic potential in managing inflammation nih.govresearchgate.netnih.gov.
Table 5: Suppression of Pro-inflammatory Cytokines by this compound
| Pro-inflammatory Cytokine/Mediator | Observed Effect | Reference(s) |
| TNF-α | Suppression, reduction in levels | usm.myresearchgate.netpatsnap.comnih.govphytopharmajournal.comresearchgate.netmdpi.comresearchgate.netnih.govnih.govmdpi.compensoft.net |
| IL-1β | Suppression, reduction in levels | usm.myresearchgate.netnih.govphytopharmajournal.comresearchgate.netmdpi.comresearchgate.netnih.govmdpi.com |
| IL-6 | Suppression, reduction in levels | usm.myresearchgate.netpatsnap.comnih.govphytopharmajournal.comresearchgate.netmdpi.comresearchgate.netnih.govnih.govmdpi.com |
| IL-17 | Suppression, reduction in levels | researchgate.netnih.gov |
| IL-17A | Decrease in expression | researchgate.net |
| IL-1α | Reduction in suppressive effects | pensoft.net |
| IFN-γ | Reduction in levels | nih.gov |
| iNOS | Inhibition | phytopharmajournal.commdpi.com |
| MMP-1, MMP-3, MMP-13 | Inhibition of expression | phytopharmajournal.comresearchgate.netnih.gov |
| NF-κB Pathway | Inhibition | usm.mypatsnap.comnih.govphytopharmajournal.com |
| NLRP3 Inflammasome | Suppression | plos.org |
Compound List:
this compound
Reactive Oxygen Species (ROS)
Malondialdehyde (MDA)
Superoxide Dismutase (SOD)
Catalase (CAT)
Glutathione Peroxidase (GPx)
Heme Oxygenase-1 (HO-1)
Glutathione Reductase (GR)
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Interleukin-17 (IL-17)
Interleukin-17A (IL-17A)
Interleukin-1 alpha (IL-1α)
Interleukin-2 (IL-2)
Interleukin-4 (IL-4)
Interleukin-10 (IL-10)
Interleukin-12 (IL-12)
Interferon-gamma (IFN-γ)
Inducible Nitric Oxide Synthase (iNOS)
Matrix Metalloproteinase (MMP)
Nuclear Factor kappa B (NF-κB)
Mitogen-Activated Protein Kinase (MAPK)
NLR Family Pyrin Domain Containing 3 (NLRP3)
Caspase-3
Bax
Bcl-2
Brain-Derived Neurotrophic Factor (BDNF)
Glutathione S-transferase (GST)
Glutathione (GSH)
Antiviral Properties and Mechanisms
Inhibition of Viral Replication Enzymes (Neuraminidases, Proteases)
Flavonoids, including vitexin, have demonstrated the capacity to inhibit critical viral enzymes essential for replication and spread. Studies indicate that vitexin can act as an inhibitor of viral neuraminidases and proteases nih.govresearchgate.netresearchgate.netencyclopedia.pub. Specifically, vitexin has been shown to interact with the binding pocket of the Hepatitis A Virus (HAV) 3C proteinase, thereby inhibiting its enzymatic activity nih.gov. This inhibition of viral proteases is a crucial step in preventing the processing of viral polyproteins into functional units, thereby disrupting the viral life cycle. Furthermore, the inhibition of neuraminidase, an enzyme vital for the release of newly formed influenza virus particles from infected host cells, is another proposed antiviral mechanism for vitexin phytopharmajournal.com.
Interference with Viral Entry Mechanisms (e.g., SARS-CoV-2 Spike RBD)
This compound and related flavonoids can interfere with the initial stages of viral infection, specifically the entry of viruses into host cells. In the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), research suggests that certain flavonoids can bind to the Receptor-Binding Domain (RBD) of the viral Spike protein. This binding event is critical as it blocks the interaction between the viral Spike RBD and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, a prerequisite for viral entry nih.govmdpi.com. Molecular docking and biolayer interferometry assays have provided evidence for this mechanism, indicating that flavonoids can act as viral entry inhibitors by targeting the Spike protein nih.gov. This interaction can be influenced by factors such as the fatty acid binding pocket (FABP) on the Spike protein, suggesting potential therapeutic strategies targeting this interaction mdpi.com.
Enzyme Inhibition Profiling
This compound demonstrates significant inhibitory activity against a range of enzymes, impacting metabolic pathways and cellular processes.
α-Glucosidase Inhibition Kinetics
Vitexin has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. Kinetic studies have revealed that vitexin exhibits significant, reversible, and competitive inhibition of α-glucosidase. The compound demonstrated an IC50 value of 105.50 ± 1.30 μg/mL in inhibiting α-glucosidase activity researchgate.net. Further investigations into the mechanism involved fluorescence spectroscopy and interaction force analysis, which indicated that hydrogen bonding is a primary mode of interaction between vitexin and the α-glucosidase enzyme researchgate.net.
Interaction with Drug Transporters (P-glycoprotein) and Metabolizing Enzymes (Cytochrome P450)
P-glycoprotein (P-gp) Interactions
P-glycoprotein is an efflux transporter primarily located in the intestinal epithelium, blood-brain barrier, and other tissues, responsible for actively pumping xenobiotics out of cells. Studies suggest that this compound may be a substrate or modulator of P-gp activity.
Influence on Absorption and Bioavailability: In situ and in vitro intestinal perfusion models have demonstrated that co-administration of this compound with P-gp inhibitors, such as verapamil (B1683045) and digoxin, significantly increased its intestinal absorption and oral bioavailability nih.gov. Specifically, verapamil administration led to a 1.77-fold increase in the oral bioavailability of this compound, while high concentrations of bile salts also enhanced its absorption researchgate.netresearchgate.netbiocrick.com. These findings suggest that P-gp-mediated efflux plays a role in limiting the absorption of this compound from the gastrointestinal tract nih.govnih.gov.
Mechanism of Interaction: While passive diffusion appears to be the dominant absorptive transport mechanism for this compound, the observed enhancement by P-gp inhibitors points to an efflux-mediated secretion process nih.gov. The precise mechanism, whether this compound is a substrate or an inhibitor of P-gp, requires further detailed investigation, but studies indicate that P-gp inhibitors can reduce the efflux of this compound into the gut lumen, thereby improving its uptake researchgate.net.
Cytochrome P450 (CYP) Enzyme Interactions
The cytochrome P450 enzyme system, particularly isoforms like CYP3A4, CYP2C9, and CYP2C19, plays a pivotal role in the metabolism of many xenobiotics, including drugs and natural compounds. This compound has been investigated for its potential to inhibit or induce these enzymes.
Inhibition of CYP Enzymes: In vitro studies have identified vitexin as a potent and selective inhibitor of several CYP isoforms. Vitexin has been shown to inhibit CYP3A4 with an IC₅₀ of 4.0 ± 0.3 μM, CYP2C9 with an IC₅₀ of 8.0 ± 0.2 μM, and CYP2C19 with an IC₅₀ of 13.0 ± 0.3 μM researchgate.net. While direct in vitro data specifically for this compound on human CYP enzymes are less abundant, studies using rat models suggest potential interactions. For instance, vitexin was found to inhibit CYP3A1 in rats in a concentration- and time-dependent manner researchgate.netnih.gov. Co-administration with CYP3A inhibitors like ketoconazole (B1673606) did not significantly alter this compound's oral bioavailability, suggesting that CYP3A enzymes might not play a major role in its intestinal first-pass metabolism nih.govresearchgate.net.
Induction/Inhibition of CYP Enzymes in Preclinical Models: In vivo studies in rats have indicated that vitexin can exhibit dual effects on CYP enzymes. Short-term treatment with vitexin induced CYP2C11 activity, whereas long-term treatment led to its inhibition. Similarly, CYP3A1 activity was inhibited by vitexin in a concentration- and time-dependent manner researchgate.netnih.gov. These findings suggest that the impact of this compound on CYP enzymes can be dependent on the duration and context of exposure.
CYP1A2 Interaction: Studies have consistently shown that vitexin has no significant effect on CYP1A2 enzyme activity in rat models, and in vitro studies also confirm this lack of interaction researchgate.netnih.gov.
The observed interactions with P-gp and CYP enzymes highlight the potential for this compound to influence the pharmacokinetics of co-administered drugs. This underscores the importance of considering these interactions in clinical settings to avoid adverse herb-drug events.
Pharmacokinetics and Biotransformation of Vitexin Rhamnoside in Preclinical Systems
Assessment of Gastrointestinal Stability and Potential Hydrolysis
Vitexin (B1683572) rhamnoside exhibits varying degrees of stability within the gastrointestinal tract. While C-glycosides, in general, are known for their greater resistance to enzymatic, acidic, and alkaline hydrolysis compared to O-glycosides, vitexin rhamnoside still faces challenges during digestion usm.my. Studies suggest that it is largely resistant to molecular transformations in the upper gastrointestinal tract phytopharmajournal.com. However, some research indicates it can be sensitive to gastric acid, potentially leading to degradation researchgate.net. Despite this, other findings suggest that this compound and its related compounds might be relatively stable throughout the simulated gastrointestinal tract, including the colon uantwerpen.be. The metabolic transformation, when it occurs, appears to be more pronounced in the colon, where gut microbiota play a principal role phytopharmajournal.com.
Role of the Gut Microbiota in Metabolic Transformations
The gut microbiota plays a pivotal role in the metabolic fate of this compound, particularly in the colon, due to its limited absorption in the upper digestive tract phytopharmajournal.comresearchgate.net. Intestinal bacteria are capable of cleaving the C-glucosyl bond in flavonoid C-monoglycosides, a process that may also apply to this compound uantwerpen.be. This microbial activity is crucial for the biotransformation of the compound, potentially initiating deglycosylation phytopharmajournal.com. Research has shown that vitexin can alter the composition of the gut microbiota researchgate.netnih.gov, suggesting a bidirectional interaction where the compound influences microbial communities, and in turn, the microbiota contribute to its metabolism.
Characterization of Biotransformation Products
The precise characterization of this compound's biotransformation products in preclinical systems is an area of ongoing investigation. Some studies suggest that this compound is primarily excreted as its prototype form, indicating limited extensive metabolic breakdown into distinct metabolites academicjournals.orgcabidigitallibrary.org. However, it is proposed that deglycosylation might occur, potentially leading to the formation of compounds like 3-(4-hydroxyphenyl) propionic acid phytopharmajournal.com. Despite efforts to identify specific metabolites such as apigenin (B1666066), 4-hydroxyphenylacetic acid, 4-hydroxybenzoic acid, and 3-(4-hydroxyphenyl)-propionic acid, some studies have reported that these were not detected, implying the stability of vitexin itself during passage through certain in vitro models researchgate.net.
In Situ and In Vitro Models for Absorption Studies
Preclinical models such as the in situ single-pass intestinal perfusion and the in vitro everted gut sac model have been instrumental in understanding the intestinal absorption of this compound nih.gov. These studies classify this compound as a high permeability compound, with passive diffusion being the dominant absorptive transport mechanism nih.gov. The absorption process appears to be mediated by the efflux transporter P-glycoprotein (P-gp), as its absorption rate can be enhanced when co-administered with P-gp inhibitors researchgate.netnih.gov. In vivo intestinal perfusion experiments have also indicated that this compound exhibits slow-release properties and its highest absorption occurs in the duodenal segment of rats researchgate.netresearchgate.net. Furthermore, investigations into first-pass effects have revealed that poor absorption in the intestine, potentially influenced by factors like bile salts and borneol, significantly contributes to its low bioavailability nih.gov.
Distribution and Elimination Pathways in Animal Models
This compound is generally observed to be rapidly and widely distributed throughout the body following administration in animal models phytopharmajournal.comresearchgate.net. However, its oral bioavailability remains low, largely due to extensive first-pass effects, particularly in the intestine usm.mynih.govresearchgate.netcaas.cn. The elimination of this compound predominantly occurs via biliary and renal excretion, with the compound largely excreted as its unchanged prototype form in both urine and feces academicjournals.orgcabidigitallibrary.orgresearchgate.net.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Value | Unit | Animal Model | Route of Administration | Reference |
| Half-life (t₁/₂) | 0.72 ± 0.15 | h | Rat | Intravenous | usm.my |
| Clearance (CL) | 1.07 ± 0.26 | L/h/kg | Rat | Intravenous | usm.my |
| Volume of Dist. (Vd) | 1.09 ± 0.22 | L/kg | Rat | Intravenous | usm.my |
| Tmax | 0.92 ± 0.14 | h | Rat | Intravenous | usm.my |
| Half-life (t₁/₂) | 43.53 ± 10.82 | min | Rat | Intravenous (3 mg/kg) | researchgate.net |
| AUC₀→∞ | 329.34 ± 144.07 | mg•min/L | Rat | Intravenous (3 mg/kg) | researchgate.net |
| Half-life (t₁/₂) | 22.86 ± 4.23 | min | Rat | Intravenous (15 mg/kg) | researchgate.net |
| AUC₀→∞ | 974.79 ± 177.27 | mg•min/L | Rat | Intravenous (15 mg/kg) | researchgate.net |
| Half-life (t₁/₂) | 21.17 ± 8.64 | min | Rat | Intravenous (75 mg/kg) | researchgate.net |
| AUC₀→∞ | 5251.49 ± 786.98 | mg•min/L | Rat | Intravenous (75 mg/kg) | researchgate.net |
| Half-life (t₁/₂) | 20.43 ± 6.37 | min | Dog | Intravenous | researchgate.net |
| AUC₀→∞ | 227.96 ± 26.68 | mg•min/L | Dog | Intravenous | researchgate.net |
| MRT₀→∞ | 17.12 ± 4.33 | min | Dog | Intravenous | researchgate.net |
Table 2: Excretion Profile of this compound in Mice
| Route of Administration | Excretion Route | Percentage of Dose Excreted | Reference |
| Oral | Urine | 4.13 ± 0.01 | academicjournals.orgmedchemexpress.com |
| Oral | Feces | 38.89 ± 3.04 | academicjournals.orgmedchemexpress.com |
| Oral | Total | 43.02 ± 3.05 | academicjournals.orgmedchemexpress.com |
| Intravenous | Urine | 12.83 ± 0.03 | academicjournals.orgmedchemexpress.com |
| Intravenous | Feces | 24.65 ± 1.75 | academicjournals.orgmedchemexpress.com |
| Intravenous | Total | 37.48 ± 1.78 | academicjournals.orgmedchemexpress.com |
Table 3: Intestinal Absorption Parameters (In Situ/In Vitro)
| Model Used | Permeability Coefficient (Peff/Papp) | Value (x 10⁻⁵) | Unit | Segment | Effect of Enhancer/Inhibitor | Reference |
| Single-Pass Intestinal Perfusion | Peff | 2.48 ± 0.33 | cm/s | Jejunum | Without Verapamil (B1683045)/Digoxin | nih.gov |
| Single-Pass Intestinal Perfusion | Peff | 2.23 ± 0.67 | cm/s | Jejunum | Without Verapamil/Digoxin | nih.gov |
| Single-Pass Intestinal Perfusion | Peff | 2.18 ± 0.48 | cm/s | Jejunum | Without Verapamil/Digoxin | nih.gov |
| Single-Pass Intestinal Perfusion | Peff | 2.25 ± 0.17 | cm/s | Jejunum | Without Verapamil/Digoxin | nih.gov |
| In Situ Intestinal Perfusion | Absorption Rate (Kₐ) | 0.830 ± 0.11 | - | Duodenum | Nanoparticles | researchgate.netresearchgate.net |
| In Vitro Intestinal Perfusion | Apparent Permeability (Papp) | 17.004 ± 1.09 | - | Duodenum | Nanoparticles | researchgate.netresearchgate.net |
| Duodenal Instillation | AUC increase | Slight increase | - | Duodenum | With Verapamil, Cyclosporin A, Midazolam | nih.gov |
| Duodenal Instillation | AUC increase | Significant | - | Duodenum | With Bile Salts or Borneol | nih.gov |
Table 4: First-Pass Effect and Bioavailability of this compound
| First-Pass Effect Location | Percentage | Oral Bioavailability (%) | Reference |
| Intestinal | 94.1% | 4.89% (absolute) | usm.myresearchgate.netcaas.cn |
| Gastric | 30% | usm.mycaas.cn | |
| Hepatic | 5% | usm.mycaas.cn | |
| Intestinal | 94.1% | 2.40% | nih.gov |
| Hepatic | 5.2% | nih.govresearchgate.net | |
| Gastric | 31.3% | nih.govresearchgate.net |
Compound List:
this compound (VR)
Vitexin
Apigenin
Hesperidin
Verapamil
Digoxin
Midazolam
Cyclosporin A
Bile salts
Borneol
Apigenin-8-C-glucoside (Vitexin)
Apigenin-6-C-glucoside (Isovitexin)
Luteolin-6-C-glucoside
Luteolin-8-C-glucoside
Vitexin-4''-O-glucoside
Vitexin-2''-O-glucoside
3-(4-hydroxyphenyl) propionic acid
4-hydroxyphenylacetic acid
4-hydroxybenzoic acid
Cyclophosphamide
P-glycoprotein (P-gp)
Cytochrome P450 3A (CYP3A)
Pepsin
Uridine diphosphate–glucose (UDP-G)
Sucrose
Maltodextrin
Akkermansia
Lachnospiraceae
Veillonella
Terrisporobacter
Klebsiella
Paeniclostridium
Parabacteroides
Flavonifractor
Blautia
Structure Activity Relationship Sar Elucidation of Vitexin Rhamnoside
Comparative Analysis of Glycosylation Position and Sugar Moieties on Bioactivity
The nature and position of sugar attachments significantly impact a flavonoid's bioactivity and pharmacokinetic properties. Vitexin (B1683572) rhamnoside is characterized by a C-glycosidic linkage, where a glucose unit is directly attached to the apigenin (B1666066) core, typically at the 8-position (vitexin), and this glucose is further glycosylated with rhamnose at the 2'' position.
C-Glycosidic vs. O-Glycosidic Linkages: C-glycosides, such as vitexin and its derivatives, exhibit greater stability against acid, alkali, and enzymatic hydrolysis compared to O-glycosides, where the sugar is linked via an oxygen atom researchgate.netmdpi.comnih.govwjpsonline.com. This enhanced stability can lead to improved bioavailability and more diversified biological activities, as C-glycosides are less prone to deglycosylation and can remain intact in the body mdpi.comnih.gov.
Positional Isomerism: The position of C-glycosylation can influence activity. For instance, in studies related to BACE-1 inhibition, vitexin (apigenin-8-C-glucoside) demonstrated higher efficacy than its isomer isovitexin (B1672635) (apigenin-6-C-glucoside), suggesting a preference for the 8-position glycosylation for improved affinity to this enzyme ulisboa.pt.
Sugar Moiety: While vitexin rhamnoside features a rhamnose unit on its glucose, other glycosylated forms of vitexin or related flavonoids exist. The specific sugar moiety and its attachment point can modulate solubility, metabolic fate, and interactions with biological targets. Generally, glycosylation enhances water solubility, which is often beneficial for pharmacological properties mdpi.com. However, the impact on specific activities can vary; while glycosylation can sometimes reduce the potency of certain activities, it may enhance others, such as antiviral effects against specific pathogens mdpi.com.
Table 1: Comparative Bioactivity of Flavonoids Against SARS-CoV-2
| Compound | Target Activity | IC50 (µM) | Reference |
| Kaempferol | SARS-CoV-2 entry | 34.65 | nih.gov |
| Quercetin | SARS-CoV-2 entry | 17.00 | nih.gov |
| Myricetin | SARS-CoV-2 entry | 10.27 | nih.gov |
| Vitexin-2″-O-rhamnoside | SARS-CoV-2 entry | >300 | nih.gov |
Advanced Research Approaches and Future Trajectories for Vitexin Rhamnoside Research
Integration of Systems Biology Approaches (e.g., Network Pharmacology, Omics Data)
Systems biology, encompassing methodologies like network pharmacology and omics data integration, provides a holistic view of how compounds interact with complex biological networks nih.govnumberanalytics.combioscipublisher.com. Network pharmacology, in particular, is instrumental in dissecting the multi-target mechanisms of natural products like Vitexin (B1683572) Rhamnoside nih.govmdpi.comnih.govresearchgate.netmdpi.com.
Network Pharmacology Applications: Research has employed network pharmacology to map the intricate pathways influenced by Vitexin Rhamnoside derivatives in diseases such as Type 2 Diabetes Mellitus (T2DM) nih.gov. Studies on herbal formulations containing Vitexin-2″-O-rhamnoside have identified key signaling pathways, including those related to insulin (B600854) resistance, PI3k/AKT, TNF, cAMP, and cGMP-PKG signaling nih.gov. Furthermore, Vitexin itself has been analyzed using network pharmacology to understand its modulation of pathways like ROS/ER Stress/NF-κB/MAPK in inflammatory conditions researchgate.net.
Omics Data Integration: The synergy between omics technologies (e.g., transcriptomics, proteomics, metabolomics) and network pharmacology offers a comprehensive understanding of this compound's impact on biological systems at multiple molecular levels nih.govbioscipublisher.com. This integrated approach is crucial for uncovering the multi-targeted therapeutic strategies of natural compounds nih.gov.
Computational Modeling and Simulation for Target Identification and Ligand Design (Molecular Docking, Molecular Dynamics)
Computational approaches, including molecular docking and molecular dynamics simulations, are pivotal for identifying potential molecular targets, predicting binding affinities, and understanding the stability of ligand-receptor interactions.
Molecular Docking Studies: Molecular docking has been utilized to investigate the interactions of Vitexin and this compound with various protein targets. For instance, Vitexin has been docked against targets such as E-cadherin, crucial in cancer metastasis bhu.ac.in, the TLR4/MD-2 complex implicated in neuroinflammation nih.gov, and the spike protein and 3CLpro (Mpro) of SARS-CoV-2 nih.govresearchgate.net. This compound has also been subjected to docking studies against mosquito ecdysone (B1671078) receptor (EcR) and Odorant Binding Protein jyoungpharm.orgresearchgate.net. These studies provide insights into potential drug candidates and their binding mechanisms nih.govmdpi.comub.ac.id.
Molecular Dynamics Simulations: Molecular dynamics simulations complement docking by assessing the stability of ligand-protein complexes over time. Studies have shown Vitexin forming stable complexes with the TLR4/MD-2 complex, suggesting its potential as an antagonist against lipopolysaccharide (LPS) nih.gov. Similar simulations have been used to evaluate the dynamic interactions and stability of other flavonoid-protein complexes samipubco.commdpi.com.
Table 1: Selected Molecular Docking Binding Energies for Vitexin and this compound
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| Vitexin | E-cadherin | Not specified | bhu.ac.in |
| Vitexin | TLR4/MD-2 complex | -4.35 | nih.gov |
| Vitexin | AKT | -8.64 | mdpi.com |
| Vitexin | SARS-CoV-2 Spike RBD | Not specified | nih.gov |
| This compound | Ecdysone Receptor (EcR) | -7.3 to -9.1 | researchgate.net |
| This compound | Odorant Binding Protein | -87.3733 (MolDock Score) | jyoungpharm.org |
Note: Binding energy values can vary based on the docking software and parameters used.
Development of In Vitro Co-culture and Organoid Models for Complex Biological Systems
To better mimic physiological conditions and study complex cellular interactions, researchers are employing advanced in vitro models, including co-culture systems and organoids.
Co-culture Models: Vitexin-2″-O-rhamnoside (VOR) and Vitexin-4″-O-glucoside (VOG) have demonstrated protective effects on human adipose-derived stem cells (hADSCs) against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis smolecule.comcarlroth.commedchemexpress.comresearchgate.net. These studies utilized hADSC cultures to assess the anti-apoptotic and anti-oxidative properties of these compounds smolecule.comcarlroth.commedchemexpress.comresearchgate.net. Additionally, Vitexin has been investigated in co-culture models of macrophages and cancer cells to understand its role in modulating macrophage polarization, a process critical in the tumor microenvironment nih.gov.
Organoid and Organ-on-Chip Technologies: While specific studies on this compound using organoids are emerging, the broader field of organ-on-chip technology offers idealized co-culture designs that mimic cellular interactions and biological systems in three dimensions darwin-microfluidics.com. These platforms are poised to become valuable tools for evaluating the efficacy and mechanisms of compounds like this compound in more physiologically relevant contexts.
Exploration of Intercompound Synergies and Antagonisms
Understanding how this compound interacts with other compounds is crucial for developing effective combination therapies or nutraceutical formulations.
Potential Synergistic Effects: While direct studies on this compound's synergistic or antagonistic effects are limited in the reviewed literature, research on complex herbal extracts suggests potential synergistic interactions smolecule.com. The multi-component nature of many plant-derived medicines implies that their biological activities can be modulated by the presence of other phytochemicals. Future research could focus on systematically investigating these interactions.
Methodological Innovations for Comprehensive Pharmacological Profiling
Advancements in analytical and bioassay methodologies are critical for accurate quantification, pharmacokinetic profiling, and a thorough understanding of this compound's biological activities.
Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detection methods (e.g., UV, MS/MS) have been developed for the simultaneous determination and pharmacokinetic studies of this compound and its related compounds in biological matrices mdpi.comcarlroth.commedchemexpress.combiocrick.comnih.govresearchgate.netthegoodscentscompany.comresearchgate.netnih.gov. These methods provide crucial data on parameters like limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 2: HPLC Method Parameters for this compound Determination
| Method Parameter | Value | Reference |
| Column | Shim-pack VP-ODS C18 (250 mm×4.6 mm i.d., 5 μm) researchgate.net or ACQUITY UPLC BEH C18 (50 mmx2.1 mm, i.d., 1.7 μm) researchgate.net | researchgate.netresearchgate.net |
| Mobile Phase | Tetrahydrofuran/acetonitrile (B52724)/0.05% phosphoric acid solution (20:3:77, v/v/v) researchgate.net or Acetonitrile and water (containing 0.1% formic acid) researchgate.net | researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net or 0.25 mL/min researchgate.net | researchgate.netresearchgate.net |
| Detection Wavelength | 360 nm researchgate.net or 270 nm nih.gov | researchgate.netnih.gov |
| LLOQ | 0.6 ng (for vitexin-2″-O-rhamnoside) mdpi.com or 0.1070 μg/mL nih.gov | mdpi.comnih.gov |
| Linear Range | 4.05–202.50 μg/mL mdpi.com | mdpi.com |
| Intra-day Precision | < 1.82% mdpi.com or ≤ 7.4% nih.gov | mdpi.comnih.gov |
| Inter-day Precision | < 2.11% mdpi.com or ≤ 8.5% nih.gov | mdpi.comnih.gov |
Pharmacokinetic Studies: Pharmacokinetic investigations in rats have revealed that this compound exhibits low oral bioavailability, often attributed to poor absorption and first-pass metabolism medchemexpress.combiocrick.comnih.gov. Strategies to enhance bioavailability, such as encapsulation in zein/pectin nanoparticles, are being explored frontiersin.org. Studies have also investigated methods to improve absorption, for example, by co-administration with agents like Verapamil (B1683045) or bile salts medchemexpress.com.
Bioassay Development: The development of robust bioassays is essential for determining the potency and biological activity of compounds like this compound, particularly in the context of product development and quality control casss.org.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Unit | Reference |
| Absolute Bioavailability | 4.89 | % | medchemexpress.combiocrick.com |
| Systemic Clearance (Cl) | 1.07 ± 0.26 | L/h/kg | biocrick.com |
| Half-life (t½β) | 0.72 ± 0.15 | h | biocrick.com |
| Volume of Distribution (Vc) | 1.09 ± 0.22 | L/kg | biocrick.com |
| Time to Max Plasma Conc. (Tmax) | 0.92 ± 0.14 | h | biocrick.com |
Note: Values are typically presented as mean ± standard deviation where available.
Compound List
this compound
Vitexin
Vitexin-2″-O-rhamnoside (VOR)
Vitexin-4″-O-glucoside (VOG)
Hesperidin
Saponarin
Luteolin
Baicalein
Oroxylin A
Scutellarein
Oroxin A
Oroxin B
Vitexicarpin
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying vitexin rhamnoside in plant extracts, and how are they validated?
- Methodology : Reversed-phase HPLC with gradient elution is widely used. For example, a Hypersil ODS 5 µm column with mobile phases containing THF, isopropanol, acetonitrile, and 0.5% orthophosphoric acid effectively separates this compound derivatives. Hydrolysis under acidic conditions (e.g., HCl with heating) converts glycosides to aglycones for quantification, validated via recovery rates (96.4% for vitexin 2"-rhamnoside) and chromatographic fingerprinting .
- Validation : Completeness of extraction (Soxhlet vs. reflux) and hydrolysis must be confirmed. Soxhlet extraction yields 15–20% higher flavonoid content than reflux .
Q. How is the structural identity of this compound confirmed in novel plant sources?
- Methodology : Mass spectrometry (MS) and NMR are critical. For example, LC-MS/MS identifies transitions such as m/z 577.31 → 292.80 (loss of rhamnoside and C4H8O4 moieties) to confirm fragmentation patterns . Structural differentiation from isomers (e.g., vitexin-4'-rhamnoside) requires comparative chromatographic retention times and nuclear Overhauser effect (NOE) spectroscopy .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported this compound content across studies?
- Methodology :
- Extraction Optimization : Soxhlet extraction is superior for polar glycosides, but acetylated derivatives (e.g., vitexin 2"-acetylrhamnoside) require separate hydrolysis protocols .
- Standardization : Use multiple quantification methods (e.g., hydrolysis vs. fingerprinting) to cross-validate results. Discrepancies in commercial samples may arise from unaccounted acetylated derivatives or incomplete extraction .
Q. What methodologies elucidate the biosynthetic pathways of this compound under environmental stress?
- Methodology :
- Metabolomics : Combine transcriptomics and LC-MS to identify upregulated genes (e.g., glycosyltransferases) and stress-induced metabolites. For instance, drought stress in Nigella sativa increases rhamnose-containing flavonoids like vitexin-2'-O-rhamnoside .
- Isotopic Labeling : Track ¹³C-labeled precursors to map carbon flux through the phenylpropanoid and flavonoid pathways .
Q. How can in vitro and in vivo models differentiate the pharmacokinetic and bioactive properties of this compound from its aglycone (vitexin)?
- Methodology :
- Bioavailability Studies : Use Caco-2 cell monolayers to assess intestinal absorption. Glycosylation typically reduces permeability but enhances stability .
- Enzyme Inhibition Assays : Compare anti-oxidant (e.g., DPPH scavenging) and anti-inflammatory (e.g., COX-2 inhibition) activities between vitexin and its glycosides. Rhamnosylation may alter binding affinity to molecular targets .
Methodological Challenges and Solutions
Q. What are the limitations of current hydrolysis protocols for quantifying this compound, and how can they be mitigated?
- Challenges : Over-hydrolysis degrades aglycones, while mild conditions leave glycosides intact. Acetylated derivatives require harsher conditions (e.g., prolonged heating) .
- Solutions : Validate hydrolysis completeness via spiked recovery tests and use orthogonal methods (e.g., UPLC-QTOF-MS) to detect residual glycosides .
Q. How do researchers reconcile conflicting bioactivity data for this compound in mechanistic studies?
- Approach :
- Dose-Response Analysis : Ensure studies use physiologically relevant concentrations (e.g., µM range for cell-based assays) .
- Cell Line Specificity : Test multiple models (e.g., cancer vs. normal cells) to identify context-dependent effects. For example, genotoxic effects in Crataegus oxyacantha extracts may arise from synergistic interactions with other flavonoids .
Data Presentation and Reproducibility
Q. What guidelines ensure transparent reporting of this compound research?
- Recommendations :
- Experimental Details : Describe extraction solvents, hydrolysis conditions, and instrument parameters (e.g., column temperature, flow rate) to enable replication .
- Data Availability : Deposit raw chromatograms and MS spectra in public repositories (e.g., MetaboLights) .
Q. How should researchers statistically analyze metabolomic data to identify significant changes in this compound levels?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
